molecular formula C18H14N4S2 B13439390 N-(4-methylpyridin-2-yl)-4-(5-pyridin-2-ylthiophen-2-yl)-1,3-thiazol-2-amine

N-(4-methylpyridin-2-yl)-4-(5-pyridin-2-ylthiophen-2-yl)-1,3-thiazol-2-amine

Cat. No.: B13439390
M. Wt: 350.5 g/mol
InChI Key: XNUBYHLCQNGPAG-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-2-yl)-4-(5-pyridin-2-ylthiophen-2-yl)-1,3-thiazol-2-amine is a complex organic compound that features a unique combination of pyridine, thiophene, and thiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-2-yl)-4-(5-pyridin-2-ylthiophen-2-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 4-methylpyridine-2-amine with 5-pyridin-2-ylthiophene-2-carbaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with a thioamide to yield the final thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-2-yl)-4-(5-pyridin-2-ylthiophen-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-methylpyridin-2-yl)-4-(5-pyridin-2-ylthiophen-2-yl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-2-yl)-4-(5-pyridin-2-ylthiophen-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylpyridin-2-yl)-4-(5-pyridin-2-ylthiophen-2-yl)-1,3-thiazol-2-amine: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

What sets this compound apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for a wide range of interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H14N4S2

Molecular Weight

350.5 g/mol

IUPAC Name

N-(4-methylpyridin-2-yl)-4-(5-pyridin-2-ylthiophen-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C18H14N4S2/c1-12-7-9-20-17(10-12)22-18-21-14(11-23-18)16-6-5-15(24-16)13-4-2-3-8-19-13/h2-11H,1H3,(H,20,21,22)

InChI Key

XNUBYHLCQNGPAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC2=NC(=CS2)C3=CC=C(S3)C4=CC=CC=N4

Origin of Product

United States

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